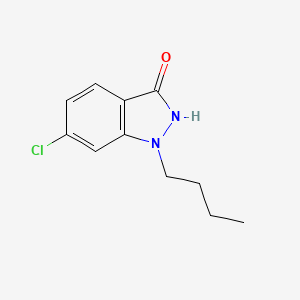
1H-Indazol-3-ol, 1-butyl-6-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazol-3-ol, 1-butyl-6-chloro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the butyl and chloro substituents on the indazole ring can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazol-3-ol, 1-butyl-6-chloro- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction between ortho-substituted benzaldehydes and hydrazine . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for indazole derivatives often involve transition metal-catalyzed reactions. For example, the Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation is a well-established method . This approach provides good to excellent yields with minimal byproducts, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazol-3-ol, 1-butyl-6-chloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific solvents and temperatures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives .
Applications De Recherche Scientifique
1H-Indazol-3-ol, 1-butyl-6-chloro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1H-Indazol-3-ol, 1-butyl-6-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1H-Indazol-3-ol, 1-butyl-6-chloro- include other indazole derivatives such as:
- 1H-Indazole
- 2H-Indazole
- 3-Amino-1H-indazole-1-carboxamides
Uniqueness
The uniqueness of 1H-Indazol-3-ol, 1-butyl-6-chloro- lies in its specific substituents, which can significantly influence its chemical properties and biological activities. The butyl and chloro groups can enhance its lipophilicity and binding affinity to certain molecular targets, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
1016-15-5 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
1-butyl-6-chloro-2H-indazol-3-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-3-6-14-10-7-8(12)4-5-9(10)11(15)13-14/h4-5,7H,2-3,6H2,1H3,(H,13,15) |
Clé InChI |
JUISOKJPZJVRGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=CC(=C2)Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





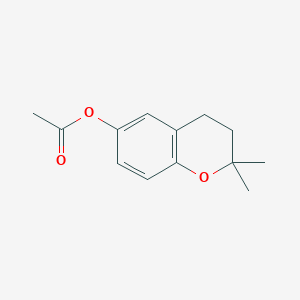


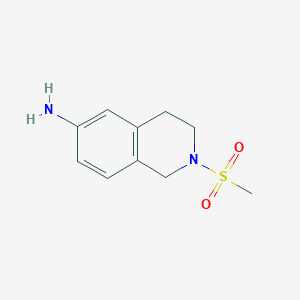


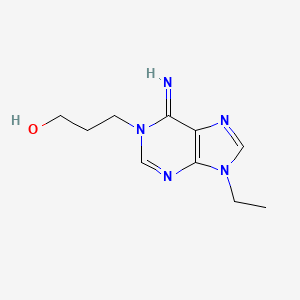
![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)
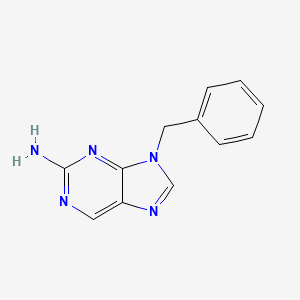

![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)
